Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate
Overview
Description
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is a synthetic organic compound known for its significant role in the production of insecticides. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is characterized by its high efficacy in pest control and relatively low toxicity to mammals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate typically involves the reaction of ethyl diazoacetate with 1,1-dichloro-4-methyl-1,3-pentadiene, followed by hydrolysis of the resultant ethyl ester . This method, however, is not suitable for large-scale production due to the hazardous nature of ethyl diazoacetate, which can explosively decompose under uncontrolled conditions.
An alternative method involves the treatment of a compound of formula (I) with a tetrahalomethane of formula CZ₂QR, where Q and R are independently selected from chlorine and bromine, in the presence of a free radical catalyst . This process avoids the use of diazoacetate and is more suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is widely used in scientific research due to its insecticidal properties. It is used in:
Chemistry: As a model compound for studying the reactivity of cyclopropane derivatives.
Biology: In studies on the effects of insecticides on various biological systems.
Medicine: Research on the potential therapeutic applications of pyrethroids.
Industry: As a key ingredient in the formulation of insecticides for agricultural and household use.
Mechanism of Action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve function.
Comparison with Similar Compounds
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is similar to other pyrethroids such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific structural configuration, which contributes to its distinct insecticidal properties . Similar compounds include:
Permethrin: Known for its use in treating scabies and lice.
Cypermethrin: Widely used in agricultural pest control.
Deltamethrin: Noted for its high potency and effectiveness against a broad range of insects.
Properties
CAS No. |
60940-88-7 |
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Molecular Formula |
C10H14Cl2O2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |
InChI Key |
QPTWKDNRYCGMJM-XPUUQOCRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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